molecular formula C26H24N4O2 B1191853 TAS-119

TAS-119

Numéro de catalogue B1191853
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor TAS-119 binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis;  it plays an essential role in the regulation of spindle assembly.

Applications De Recherche Scientifique

Antitumor Efficacy and Sensitivity Predictors

TAS-119 has shown potential in enhancing the efficacy of taxanes and has been identified as a clinical candidate for testing in combination with these drugs. In vitro studies revealed that TAS-119, in combination with paclitaxel, inhibited the growth of multiple human cancer cell lines derived from various tissues, including paclitaxel-resistant ones. This antitumor efficacy was also observed in vivo, where TAS-119, combined with paclitaxel or docetaxel, inhibited tumor growth in various models. Importantly, TAS-119 did not exacerbate the known side effects of taxanes, such as neutropenia and neurotoxicity. This combination was well tolerated in animal models, indicating the potential of TAS-119 to enhance the efficacy of taxanes in cancer treatment without additional toxicity (Sootome et al., 2020).

Moreover, specific gene abnormalities have been identified as predictive markers for TAS-119 sensitivity. In particular, Myc amplification and/or CTNNB1 (beta-catenin) mutation were associated with increased sensitivity to TAS-119. The compound demonstrated substantial tumor growth reduction in xenograft models possessing these gene mutations. This suggests that TAS-119 could be particularly effective in tumors with these specific genetic backgrounds (Denmeade et al., 2014).

Preclinical Characterization and Therapeutic Potential

TAS-119 has undergone preclinical characterization as a novel, orally active, and highly selective inhibitor of Aurora kinase A. It demonstrated a strong inhibitory effect against Aurora A and effectively suppressed the growth of various cancer cell lines harboring MYC family amplification and CTNNB1 mutation. In xenograft models of human lung cancer cells with these mutations, TAS-119 showed significant antitumor activity at well-tolerated doses. Additionally, it exhibited an inhibitory effect against tropomyosin receptor kinase (TRK)A, TRKB, and TRKC, suggesting its potential as an anticancer drug, especially for patients harboring MYC amplification, CTNNB1 mutation, and NTRK fusion (Miura et al., 2021).

Furthermore, TAS-119 has been studied for its therapeutic potential in a Trk-driven cancer model. It inhibited TrkA activity and cell proliferation of colorectal cancer cell lines harboring TPM3-TrkA fusions. In xenograft models, treatment with TAS-119 resulted in dose-dependent inhibition of tumor growth, demonstrating good tolerability and suggesting that TAS-119 holds therapeutic potential for cancers with Trk rearrangements (Sootome et al., 2015).

Propriétés

Nom du produit

TAS-119

Formule moléculaire

C26H24N4O2

Apparence

Solid powder

Synonymes

TAS-119;  TAS 119;  TAS119;  TAS-2104;  TAS 2104;  TAS2104.; Unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.